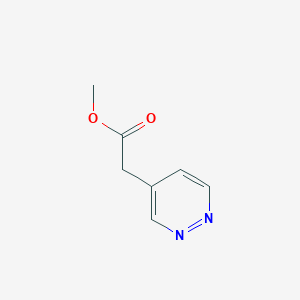

Methyl 2-(pyridazin-4-YL)acetate

Description

Methyl 2-(pyridazin-4-YL)acetate is an organic compound featuring a pyridazine ring substituted at the 4-position with an acetoxy methyl ester group. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts distinct electronic and steric properties to the molecule. For instance, Lithium 2-(pyridazin-4-yl)acetate (C₆H₆N₂O₂) shares the pyridazine core and acetate moiety, differing only in the counterion . The methyl ester variant likely exhibits enhanced lipophilicity compared to its ionic counterparts, making it more suitable for applications in medicinal chemistry or agrochemical research.

Propriétés

IUPAC Name |

methyl 2-pyridazin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-9-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEYLMIGFBBEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311469 | |

| Record name | Methyl 4-pyridazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863032-31-9 | |

| Record name | Methyl 4-pyridazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863032-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-pyridazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridazin-4-yl)acetate typically involves the esterification of 2-(pyridazin-4-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(pyridazin-4-yl)acetic acid.

Reduction: 2-(pyridazin-4-yl)ethanol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating prostaglandin and cytokine activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyridazine vs. Pyrimidine Derivatives

- This difference may influence reactivity; pyridazine derivatives are more prone to electrophilic substitution at the nitrogen-adjacent carbon due to stronger electron-withdrawing effects. Pyrimidine analogs are often explored as kinase inhibitors or antiviral agents, while pyridazine derivatives are leveraged in cardiovascular and CNS drug design .

Pyridazine vs. Pyrazole Derivatives

- This compound is a pale liquid (MW 168.19 g/mol) with applications in pharmaceuticals and agrochemicals due to its stability and solubility in organic solvents . Pyridazine-based esters, by contrast, may exhibit lower solubility in nonpolar media due to higher polarity.

Ester Group Variations

Methyl vs. Ethyl Esters

- Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate: The ethyl ester increases molecular weight and lipophilicity (higher logP) compared to methyl esters.

- This contrasts with pyridazine’s aromaticity, which may limit metabolic stability .

Substituent Effects

Comparative Data Table

*Inferred data based on structural analogs.

Key Research Findings

- Solubility and Lipophilicity : Pyridazine-based esters (e.g., Lithium 2-(pyridazin-4-yl)acetate) are highly polar due to the electron-deficient ring, limiting their use in lipid-rich environments. Methyl esters improve lipophilicity (predicted logP ~1.2) compared to ionic forms .

- Stability : Pyridazine derivatives may exhibit slower ester hydrolysis rates than pyrimidine analogs due to resonance stabilization of the leaving group.

- Patent Landscape : Sodium 2-(pyridazin-3-yl)acetate has 51 patents, highlighting industrial interest in pyridazine derivatives for drug development .

Activité Biologique

Methyl 2-(pyridazin-4-YL)acetate is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound, with the chemical formula C₇H₈N₂O₂, is synthesized through the esterification of 2-(pyridazin-4-yl)acetic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. This compound belongs to a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms, which influences its reactivity and biological properties.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inhibiting cancer cell proliferation. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve:

- Enzyme Inhibition : It is believed to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various pyridazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro experiments demonstrated that this compound inhibited the proliferation of certain cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as an anticancer therapeutic .

- Inflammatory Response Modulation : Research investigating the anti-inflammatory properties revealed that this compound reduced levels of inflammatory cytokines in cell culture models, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl Pyridazine | Pyridazine | General bioactivity |

| Pyridazinone | Pyridazine derivative | Anticancer activity |

| Methyl 2-pyridinylacetate | Pyridine derivative | Antimicrobial activity |

This compound stands out due to its ester functional group, which enhances its solubility and reactivity compared to other pyridine or pyridazine derivatives.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.